1H-Pyrrolo[1,2-A][1,3]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[1,2-A][1,3]diazepine is a heterocyclic compound that has garnered significant attention due to its unique structural features and diverse biological activities. This compound consists of a fused pyrrole and diazepine ring system, which contributes to its pharmacological properties. It has been studied for its potential therapeutic applications, including its role as an anxiolytic, sedative, and antiepileptic agent .
Preparation Methods
The synthesis of 1H-Pyrrolo[1,2-A][1,3]diazepine can be achieved through various synthetic routes. One efficient method involves a one-pot three-component reaction using a seven-membered ring heterocyclic ketene aminal (HKA), an activated methylene compound, and either arylglyoxal monohydrates or salicylaldehyde . This method offers mild reaction conditions and does not require a catalyst, making it an attractive approach for synthesizing this compound.
Another approach involves the cyclization of bifunctional 1-(2-carboxyaryl) pyrrolecarbaldehyde under Ugi reaction conditions . This method leverages the electrophilic substitution in the pyrrole ring to form the diazepine cycle.
Chemical Reactions Analysis
1H-Pyrrolo[1,2-A][1,3]diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-Pyrrolo[1,2-A][1,3]diazepine has been extensively studied for its scientific research applications across various fields:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and natural products.
Medicine: It has potential therapeutic applications as an anxiolytic, sedative, and antiepileptic agent.
Industry: The compound’s unique structure makes it valuable for developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[1,2-A][1,3]diazepine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems in the central nervous system, particularly the gamma-aminobutyric acid (GABA) receptors . This modulation leads to its anxiolytic and sedative properties. Additionally, the compound’s antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
1H-Pyrrolo[1,2-A][1,3]diazepine can be compared with other similar compounds, such as:
Pyrrolo[1,2-A][1,4]diazepine: This compound also features a fused pyrrole and diazepine ring system but differs in the position of the nitrogen atoms.
Pyrido[1,2-A][1,3]diazepine: This compound contains a pyridine ring fused with a diazepine ring.
The uniqueness of this compound lies in its
Properties
CAS No. |
42424-05-5 |
---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1H-pyrrolo[1,2-a][1,3]diazepine |
InChI |
InChI=1S/C8H8N2/c1-2-6-10-7-3-4-8(10)9-5-1/h1-7,9H |
InChI Key |
AKKFAQPJRBPRKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC=CN2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.